

# C.I. Acid Blue 199: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: C.I. Acid Blue 199

Cat. No.: B1172416

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An In-depth Examination of the Chemical Structure, Properties, and Relevant Experimental Protocols for **C.I. Acid Blue 199** (C.I. 74190)

**C.I. Acid Blue 199**, also widely known as C.I. Direct Blue 199, is a synthetic anionic dye belonging to the phthalocyanine class. Its vibrant bright blue color, high stability, and water solubility make it a significant compound in the textile, paper, and leather industries. However, its stability also contributes to its persistence in the environment, making it a subject of interest for environmental and toxicological research. This technical guide provides a comprehensive overview of the chemical and physical properties of **C.I. Acid Blue 199**, along with detailed experimental protocols for its analysis and degradation.

## Chemical Structure and Identification

**C.I. Acid Blue 199** is a copper phthalocyanine complex that has been sulfonated to enhance its water solubility. The core structure is a large, planar macrocycle with a central copper ion, which is responsible for its characteristic color and stability.<sup>[1]</sup> While the exact degree and position of sulfonation can vary, a commonly cited molecular formula for the tetrasodium salt is  $C_{34}H_{24}N_6Na_4O_{14}S_4$ .<sup>[2]</sup>

Representative Chemical Structure:

Due to the complexity and potential for isomeric mixtures in commercial dyes, a precise, single chemical structure for **C.I. Acid Blue 199** is not always depicted. The following is a representative structure of a sulfonated copper phthalocyanine, which is the fundamental

structure of **C.I. Acid Blue 199**. The 'SO<sub>3</sub>Na' groups can be attached at various positions on the benzene rings.

(A representative structure will be described here based on the general understanding of sulfonated copper phthalocyanines, as a definitive diagram for this specific C.I. number is not consistently available).

## Physicochemical Properties

A summary of the key physicochemical properties of **C.I. Acid Blue 199** is presented in the table below for easy reference and comparison.

Property	Value	Reference
C.I. Number	74190	[2]
CAS Number	12222-04-7	[2]
Molecular Formula	C <sub>34</sub> H <sub>24</sub> N <sub>6</sub> Na <sub>4</sub> O <sub>14</sub> S <sub>4</sub> (representative)	[2]
Appearance	Dark blue powder	[2]
Water Solubility	20 g/L at 20°C	[3][4]
λ <sub>max</sub> (in water)	610 nm	[3][4]

## Experimental Protocols

This section details methodologies for key experiments relevant to the study of **C.I. Acid Blue 199**, particularly in the context of its removal from aqueous solutions.

### Biosorption of C.I. Acid Blue 199 by *Aspergillus niger*

The biosorption capacity of non-viable *Aspergillus niger* for the removal of C.I. Direct Blue 199 has been investigated. The following is a generalized experimental protocol based on such studies.

#### 1. Preparation of Biosorbent:

- Cultivate *Aspergillus niger* in a suitable broth medium (e.g., potato dextrose broth) at an appropriate temperature (e.g., 28-30°C) for a specific duration (e.g., 5-7 days) to obtain sufficient biomass.
- Harvest the fungal biomass by filtration.
- Wash the biomass thoroughly with deionized water to remove any residual media components.
- Inactivate the biomass by autoclaving or oven drying at a specific temperature (e.g., 60-80°C) until a constant weight is achieved.
- Grind the dried biomass and sieve it to obtain a uniform particle size.

## 2. Batch Biosorption Experiments:

- Prepare a stock solution of **C.I. Acid Blue 199** of a known concentration (e.g., 1000 mg/L) in deionized water.
- Prepare a series of experimental solutions with varying initial dye concentrations by diluting the stock solution.
- For each experiment, add a known amount of the prepared *Aspergillus niger* biosorbent to a fixed volume of the dye solution in an Erlenmeyer flask.
- Adjust the pH of the solutions to desired levels using dilute HCl or NaOH.
- Place the flasks in a shaker incubator at a constant temperature and agitation speed for a predetermined period.
- At regular time intervals, withdraw samples from the flasks and centrifuge or filter them to separate the biosorbent.
- Determine the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer at the  $\lambda_{\text{max}}$  of the dye (610 nm).
- Calculate the amount of dye adsorbed per unit mass of the biosorbent ( $q_e$ ) using the following equation:  $q_e = (C_0 - C_e) * V / m$  where:

- $q_e$  is the amount of dye adsorbed at equilibrium (mg/g)
- $C_0$  is the initial dye concentration (mg/L)
- $C_e$  is the equilibrium dye concentration (mg/L)
- $V$  is the volume of the solution (L)
- $m$  is the mass of the biosorbent (g)

## Degradation of C.I. Acid Blue 199 by Advanced Oxidation Processes (AOPs)

Advanced oxidation processes, such as ozonation and UV/H<sub>2</sub>O<sub>2</sub>, are effective in decolorizing and mineralizing textile dyes. A general protocol for a lab-scale study is outlined below.

### 1. Experimental Setup:

- Use a suitable reactor for the chosen AOP (e.g., a glass column reactor for ozonation, a photoreactor with a UV lamp for UV/H<sub>2</sub>O<sub>2</sub>).
- Prepare a stock solution of **C.I. Acid Blue 199**.

### 2. Ozonation Protocol:

- Fill the reactor with a known volume and concentration of the dye solution.
- Bubble ozone gas at a constant flow rate from an ozone generator into the solution.
- Collect samples at different time intervals.
- Analyze the samples for color removal (using a spectrophotometer) and total organic carbon (TOC) reduction (using a TOC analyzer).

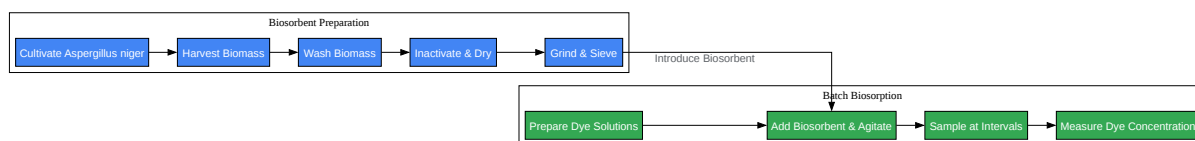
### 3. UV/H<sub>2</sub>O<sub>2</sub> Protocol:

- Place a known volume and concentration of the dye solution in the photoreactor.
- Add a specific concentration of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) to the solution.
- Turn on the UV lamp to initiate the reaction.

- Withdraw samples at various time points.
- Analyze the samples for decolorization and TOC removal as described above.

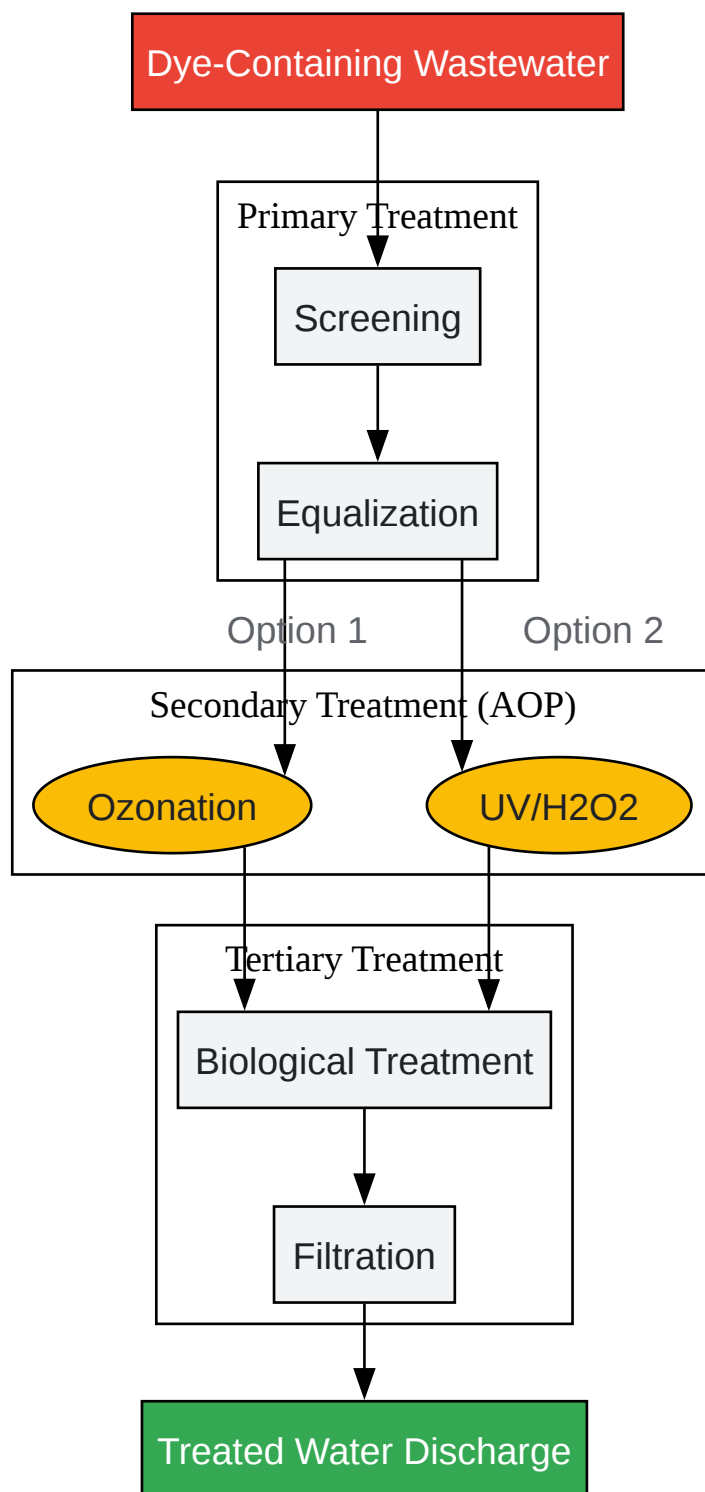
## Logical Relationships and Workflows

The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to **C.I. Acid Blue 199**.



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Caption: Workflow for the biosorption of **C.I. Acid Blue 199** using *Aspergillus niger*.



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Caption: A typical workflow for the treatment of wastewater containing **C.I. Acid Blue 199**.

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## References

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